VMAT2 Inhibition Potency: NBI-98782 vs. Valbenazine Prodrug and NBI-136110 Metabolite
NBI-98782 exhibits approximately 45-fold higher VMAT2 inhibitory potency compared to its parent prodrug valbenazine, and approximately 80-fold higher potency compared to the secondary metabolite NBI-136110 [1][2]. This potency differential is consistent across rat striatal, rat forebrain, and human platelet homogenate assays, establishing NBI-98782 as the primary driver of VMAT2 inhibition in vivo following valbenazine or deutetrabenazine administration [3].
| Evidence Dimension | VMAT2 binding affinity (Ki) |
|---|---|
| Target Compound Data | NBI-98782 Ki = 1.0–2.8 nM (rat striatum); 4.2 nM (rat forebrain); 2.6–3.3 nM (human platelets) |
| Comparator Or Baseline | Valbenazine Ki = 110–190 nM; NBI-136110 Ki = 160–220 nM |
| Quantified Difference | NBI-98782 is ~45-fold more potent than valbenazine; ~80-fold more potent than NBI-136110 |
| Conditions | Radioligand binding assay using [3H]-dihydrotetrabenazine in rat striatal, rat forebrain, and human platelet homogenates |
Why This Matters
For in vitro VMAT2 inhibition studies, NBI-98782 achieves equivalent target engagement at significantly lower concentrations than valbenazine or NBI-136110, reducing solvent exposure and potential off-target artifacts.
- [1] Grigoriadis DE, Smith E, Hoare SRJ, Madan A, Bozigian H. Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites. J Pharmacol Exp Ther. 2017;361(3):454-461. View Source
- [2] Chung WK, Hwang I, Kim B, Jung J, Yu KS, Jang IJ, Oh J. Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers. Clin Transl Sci. 2023;16(3):512-523. View Source
- [3] Grigoriadis DE, Smith E, Hoare SRJ, Madan A, Bozigian H. Selectivity of Valbenazine (NBI-98854) and Its Major Metabolites on Presynaptic Monoamine Transport. Biol Psychiatry. 2017;81(10):S267. View Source
